(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol
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Overview
Description
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is a guaiane-type sesquiterpenoid hemiketal. It has garnered attention due to its diverse pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is typically extracted from the essential oil of Curcumae rhizoma. The extraction process involves steam distillation followed by purification steps such as column chromatography . The compound can also be synthesized through chemical modification of related sesquiterpenoids, involving steps like epoxidation and cyclization .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources, given the complexity of its synthetic routes. The large-scale extraction involves the use of advanced distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of the original compound .
Scientific Research Applications
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
GABA(A) Receptors: It acts as an allosteric enhancer of GABA(A) receptors, facilitating GABA-activated currents and modulating neural activity.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
Anti-cancer Mechanisms: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another bioactive compound from Curcumae rhizoma with anti-inflammatory and anti-cancer properties.
Turmerone: A sesquiterpenoid with similar pharmacological activities.
Uniqueness
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is unique due to its specific molecular structure, which confers distinct pharmacological activities. Unlike curcumin and turmerone, this compound has a unique combination of a five-membered ring and a six-membered ring, contributing to its diverse bioactivities .
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(2S,5S,8S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13-,14?,15-/m0/s1 |
InChI Key |
QRMPRVXWPCLVNI-XIQJJJERSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C13C[C@H]([C@@](O3)(CC2=C)O)C(C)C |
Canonical SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C |
Synonyms |
curcumol |
Origin of Product |
United States |
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